molecular formula C12H10N6O2 B14942723 {5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetic acid

{5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetic acid

Cat. No.: B14942723
M. Wt: 270.25 g/mol
InChI Key: MYWIBNPFBOAKOQ-UHFFFAOYSA-N
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Description

2-{5-[3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID is a complex organic compound that features a pyrazole and a tetrazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug discovery due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID typically involves multi-step reactions starting from commercially available precursors. The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a carbonyl compound, while the tetrazole ring is often formed via cycloaddition reactions involving azides and nitriles .

Industrial Production Methods

Industrial production of such compounds usually employs green chemistry principles to minimize environmental impact. Techniques like microwave-assisted synthesis and the use of eco-friendly solvents are common .

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-{5-[3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-[3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID involves its interaction with specific molecular targets. The pyrazole and tetrazole rings can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{5-[3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID apart is its dual heterocyclic structure, which combines the properties of both pyrazole and tetrazole rings. This unique combination enhances its biological activity and makes it a versatile compound in various fields of research .

Properties

Molecular Formula

C12H10N6O2

Molecular Weight

270.25 g/mol

IUPAC Name

2-[5-(3-pyrazol-1-ylphenyl)tetrazol-2-yl]acetic acid

InChI

InChI=1S/C12H10N6O2/c19-11(20)8-18-15-12(14-16-18)9-3-1-4-10(7-9)17-6-2-5-13-17/h1-7H,8H2,(H,19,20)

InChI Key

MYWIBNPFBOAKOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C3=NN(N=N3)CC(=O)O

Origin of Product

United States

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